

(1-(3-Chlorophenyl)cyclopropyl)methanamine physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (1-(3-Chlorophenyl)cyclopropyl)methanamine

Cat. No.: B175532

[Get Quote](#)

An In-depth Technical Guide to **(1-(3-Chlorophenyl)cyclopropyl)methanamine** for Drug Discovery Professionals

Foreword: The Scientist's Perspective on a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores with novel structural motifs is a cornerstone of innovation. **(1-(3-Chlorophenyl)cyclopropyl)methanamine** emerges as a compound of significant interest, embodying this principle. It marries the electronically-modulating 3-chlorophenyl group with the conformationally rigid and metabolically robust cyclopropyl linker, appended to a primary amine—a critical anchor for molecular interactions. This guide, prepared from the viewpoint of a senior application scientist, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the molecule's character, from its fundamental physicochemical properties to the practical methodologies required for its synthesis and comprehensive analysis. For researchers in medicinal chemistry and drug development, this document serves as a foundational resource, offering not just data, but the strategic thinking behind its acquisition and interpretation.

Molecular Identity and Nomenclature

A precise understanding of a compound's identity is the bedrock of all subsequent research. Ambiguity in nomenclature or structure can lead to irreproducible results and flawed conclusions. **(1-(3-Chlorophenyl)cyclopropyl)methanamine** is identified by a consistent set of chemical descriptors that ensure its unambiguous recognition in global databases and regulatory submissions.

The structure features a quaternary carbon at the 1-position of the cyclopropane ring, which is also a stereocenter. This chirality is a critical consideration for its biological activity and subsequent analytical characterization.

Figure 1: 2D Structure of **(1-(3-Chlorophenyl)cyclopropyl)methanamine**

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(1-(3-chlorophenyl)cyclopropyl)methanamine	N/A
CAS Number	115816-31-4 (free base)	[1] [2]
	1209173-54-5 (hydrochloride salt)	N/A
Molecular Formula	C ₁₀ H ₁₂ ClN (free base)	[2]
	C ₁₀ H ₁₂ ClN·HCl (hydrochloride salt)	[3]
Molecular Weight	181.66 g/mol (free base)	[2]
	218.12 g/mol (hydrochloride salt)	[3]
SMILES String	ClC1=CC=CC(C2(CN)CC2)=C1	[3]
InChI	1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2	[3]

| InChIKey | PCAQCRJAVGXMQF-UHFFFAOYSA-N |[\[2\]](#) |

Physicochemical Characteristics

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its ultimate therapeutic potential.[\[4\]](#)

While comprehensive experimental data for **(1-(3-Chlorophenyl)cyclopropyl)methanamine** is not widely published, we can infer and predict key characteristics based on its structure and data from analogous compounds. Commercial suppliers note that the compound is a solid at room temperature.[\[3\]](#)[\[5\]](#)

Table 2: Physical and Chemical Properties

Property	Value (Free Base)	Notes and Experimental Considerations
Physical Form	Solid	As reported by commercial suppliers.[3]
Boiling Point	$\sim 266.5 \pm 23.0 \text{ }^{\circ}\text{C}$ (Predicted)	Prediction for a similar 4-chloro analog.[6] Experimental determination would require Kugelrohr distillation or thermogravimetric analysis (TGA) under inert atmosphere to prevent decomposition.
pKa	$\sim 10.36 \pm 0.29$ (Predicted, Amine)	Prediction for a similar 4-chloro analog.[6] The primary amine is basic and will be >99% protonated at physiological pH (7.4), which is critical for solubility and target interaction via ionic bonds. Experimental determination via potentiometric titration is the gold standard.
LogP	3.53 (Predicted)	Prediction for a similar compound. [N/A] This value suggests moderate lipophilicity, indicating a potential for good membrane permeability but also a risk of non-specific binding if too high.

| Aqueous Solubility| Predicted to be low (free base) | The molecule's LogP and aromatic character suggest low solubility of the free base in water.[7][8] Solubility is expected to increase significantly at acidic pH due to the formation of the protonated amine salt. |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

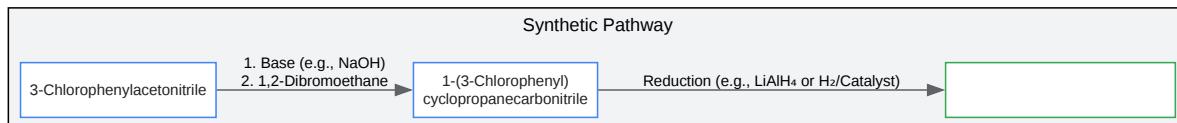
The gold-standard shake-flask method (OECD Guideline 105) provides definitive solubility data. Its causality lies in achieving thermodynamic equilibrium between the solid-state compound and the solvent.

- Preparation: Add an excess amount of the solid compound to a series of vials containing buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
- Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
- Validation: The causality of this protocol is self-validating; consistent concentration measurements from samples taken at different time points (e.g., 24h and 48h) confirm that equilibrium has been reached.

Synthesis Pathway and Rationale

While a specific, published synthesis for **(1-(3-Chlorophenyl)cyclopropyl)methanamine** is not readily available, a plausible and efficient route can be designed based on established organic chemistry principles for analogous structures.^[9] The proposed pathway leverages a key cyclopropanation reaction followed by reduction.

The causality for this synthetic choice is rooted in efficiency and the availability of starting materials. The reaction begins with a commercially available substituted phenylacetonitrile. The α -alkylation with 1,2-dibromoethane is a well-established method for forming a cyclopropane ring adjacent to a nitrile group. The nitrile then serves as a versatile precursor to the primary amine, which can be achieved via a robust reduction, for example, with lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

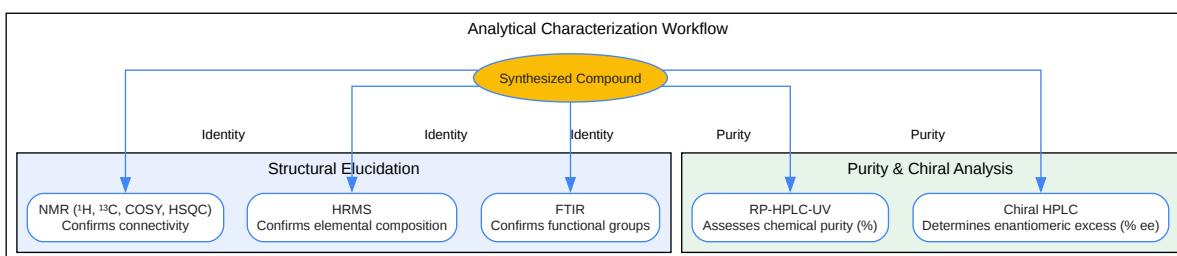


[Click to download full resolution via product page](#)

Figure 2: Plausible Synthetic Route

Comprehensive Analytical Workflow

For any novel compound intended for drug development, a rigorous and validated analytical workflow is not merely procedural—it is the system by which we establish the compound's identity, purity, and stability, forming the basis of its entire development program.[10] Given the absence of public spectral data, the following section outlines the essential methodologies a researcher would employ.



[Click to download full resolution via product page](#)

Figure 3: Analytical Workflow Diagram

Structural Elucidation Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination in solution.
 - ^1H NMR: Expected signals would include:
 - Aromatic region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the 3-chlorophenyl ring.
 - Aminomethyl protons (-CH₂NH₂): A singlet or AB quartet around δ 2.5-3.0 ppm.
 - Amine protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
 - Cyclopropyl protons (-CH₂-CH₂-): Distinctive, shielded multiplets in the upfield region (typically δ 0.5-1.5 ppm), a hallmark of the strained ring system.
 - ^{13}C NMR: Key signals would confirm the carbon skeleton, including the quaternary cyclopropyl carbon, the aminomethyl carbon, the two cyclopropyl methylene carbons, and the six distinct aromatic carbons.
 - 2D NMR (COSY, HSQC): These experiments are not optional for a novel structure; they are essential to definitively assign proton and carbon signals and confirm the connectivity illustrated in Figure 1.
- High-Resolution Mass Spectrometry (HRMS): The causality behind using HRMS is to move from nominal mass to an exact elemental composition. An ESI-TOF or Orbitrap instrument would be used to measure the mass of the protonated molecular ion [M+H]⁺ with high precision (e.g., within 5 ppm), allowing for the unequivocal confirmation of the molecular formula C₁₀H₁₂CIN.
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. The expected spectrum would show:
 - \sim 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
 - \sim 3000-3100 cm⁻¹: Aromatic and cyclopropyl C-H stretches.

- ~1600 cm⁻¹: C=C stretching of the aromatic ring.
- ~1000-1100 cm⁻¹: C-Cl stretching.

Purity and Chiral Separation

The presence of a stereocenter necessitates chiral analysis, as enantiomers can have vastly different pharmacological and toxicological profiles.

- Protocol: Purity Analysis via Reversed-Phase HPLC (RP-HPLC)
 - System: An HPLC system with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution is chosen to ensure separation of potential impurities with different polarities. A typical system would be:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is critical for good peak shape by ensuring the amine is protonated.
 - Solvent B: Acetonitrile or Methanol with 0.1% acid.
 - Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., 254 nm or 220 nm).
 - Validation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A compound for drug discovery should typically be >95% pure.[\[11\]](#)
- Protocol: Enantiomeric Excess (ee) Determination via Chiral HPLC The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP).[\[12\]](#) [\[13\]](#)
 - System: An HPLC system equipped with a polysaccharide-based CSP (e.g., Chiralpak® or Lux® series columns containing derivatized cellulose or amylose). These are known to be effective for a broad range of chiral compounds, including primary amines.[\[14\]](#)[\[15\]](#)
 - Mobile Phase: Typically, a normal-phase or polar organic mode is used. For example:

- Normal Phase: Hexane/Isopropanol mixtures.
- Polar Organic: Acetonitrile/Methanol mixtures.
- Additives: Small amounts of an acidic and/or basic modifier (e.g., trifluoroacetic acid and triethylamine) are often required to improve peak shape and achieve baseline separation by interacting with the analyte and the CSP.[14]
- Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = $[\left| \text{Area}(E1) - \text{Area}(E2) \right| / (\text{Area}(E1) + \text{Area}(E2))] * 100$.

Safety and Handling

Proper handling of any chemical is paramount for researcher safety. The available safety data indicates that **(1-(3-Chlorophenyl)cyclopropyl)methanamine** and its hydrochloride salt are irritants.

- GHS Hazard Classification:
 - Pictogram: GHS07 (Exclamation Mark)[3]
 - Signal Word: Warning[3]
 - Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[1]
- Recommended Handling Procedures:
 - Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-(3-Chlorophenyl)cyclopropyl)methanamine stands as a molecule with a compelling structural profile for further investigation in drug discovery. While publicly available experimental data is limited, this guide provides a comprehensive framework for its characterization. Its identity is well-defined, and its physicochemical properties can be reliably predicted and experimentally verified using standard protocols. The outlined synthetic and analytical workflows provide a clear, actionable path for any research team aiming to explore the potential of this and related scaffolds. By adhering to these rigorous scientific principles, researchers can confidently build a robust data package, paving the way for the potential development of a novel therapeutic agent.

References

- Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage
- Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1).
- Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. (2020, November 2). YouTube. [\[Link\]](#)
- Thermophysical Properties of cyclopropylamine. (n.d.). Chemcasts. [\[Link\]](#)
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [\[Link\]](#)
- Cyclopropylamine. (2024, April 9). ChemBK. [\[Link\]](#)
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [\[Link\]](#)
- Small Molecules and their Impact in Drug Discovery. (n.d.).
- Small Molecule Drug Discovery. (n.d.).

- CYCLOPROPYLAMINE. (n.d.).
- 14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. [\[Link\]](#)
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [\[Link\]](#)
- Safety Data Sheet(SDS). (2023, September 21). Lotte Chemical. [\[Link\]](#)
- Cyclopropyl(phenyl)methanamine. (n.d.). PubChem. [\[Link\]](#)
- Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property rel
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Prediction of aqueous solubility, vapor pressure and critical micelle concentration for aquatic partitioning of perfluorinated chemicals. (2011, October 1). PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. [1-(3-chlorophenyl)cyclopropyl]methanamine | CymitQuimica [cymitquimica.com]
- 3. (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. criver.com [criver.com]
- 5. 1- 1-(4-Chlorophenyl)cyclopropyl methanamine DiscoveryCPR 69385-29-1 [sigmaaldrich.com]
- 6. C-[1-(4-CHLOROPHENYL)-CYCLOPROPYL]-METHYLAMINE | 69385-29-1 [m.chemicalbook.com]
- 7. Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of aqueous solubility, vapor pressure and critical micelle concentration for aquatic partitioning of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- To cite this document: BenchChem. [(1-(3-Chlorophenyl)cyclopropyl)methanamine physical and chemical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175532#1-3-chlorophenyl-cyclopropyl-methanamine-physical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

